Methyl a-L-arabinopyranoside

描述

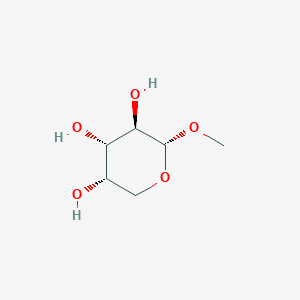

Methyl a-L-arabinopyranoside is a stereoisomeric compound with a specific three-dimensional arrangement of atoms. This compound is part of the oxane family, which are six-membered ring structures containing one oxygen atom. The presence of multiple hydroxyl groups and a methoxy group makes it an interesting subject for various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl a-L-arabinopyranoside typically involves the use of carbohydrate precursors. One common method is the selective protection and deprotection of hydroxyl groups in sugars, followed by methoxylation. The reaction conditions often require the use of protecting groups such as acetyl or benzoyl groups to ensure selective reactions at specific hydroxyl sites .

Industrial Production Methods

Industrial production of this compound may involve large-scale carbohydrate processing and the use of catalytic methods to achieve high yields. The process typically includes steps such as hydrolysis, purification, and crystallization to obtain the desired stereoisomer in pure form .

化学反应分析

Types of Reactions

Methyl a-L-arabinopyranoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form deoxy derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups, leading to a wide range of derivatives .

科学研究应用

Biotechnological Applications

MαLA plays a significant role in biotechnological processes, particularly in the enzymatic breakdown of polysaccharides. Its applications include:

- Enzyme Substrate : MαLA serves as a substrate for various enzymes, particularly α-L-arabinofuranosidases, which are crucial for the degradation of hemicelluloses found in plant cell walls. These enzymes are employed in industries such as:

- Lignocellulose Degradation : The compound's ability to facilitate the hydrolysis of lignocellulosic materials makes it a valuable tool for biofuel production. It aids in releasing fermentable sugars from agricultural residues, thereby contributing to sustainable energy solutions .

Medicinal Chemistry

MαLA has shown promise in medicinal chemistry, particularly regarding its biological activities:

- Antiproliferative Properties : Research indicates that compounds containing arabinose moieties, including MαLA, exhibit antiproliferative effects against various cancer cell lines. This suggests potential applications in cancer therapy .

- Anti-inflammatory Effects : MαLA derivatives have been studied for their anti-inflammatory properties, which may contribute to developing new therapeutic agents for inflammatory diseases .

Food Science

In food science, MαLA is recognized for its functional properties:

- Food Additive : Due to its ability to enhance texture and stability, MαLA can be utilized as a food additive in products requiring improved mouthfeel or viscosity .

- Nutraceutical Applications : As a component of dietary supplements, MαLA can contribute to health benefits associated with arabinose consumption, such as improved gut health and modulation of blood sugar levels .

Chemical Synthesis

MαLA is also important in chemical synthesis:

- Glycosylation Reactions : It serves as a glycosyl donor in synthetic organic chemistry, facilitating the formation of glycosidic bonds in the synthesis of more complex carbohydrates and glycosides .

- Conformational Studies : Experimental studies on MαLA have provided insights into conformational equilibria in solution, which are essential for understanding its reactivity and interactions with other molecules .

Summary Table of Applications

| Application Area | Specific Uses | Benefits/Outcomes |

|---|---|---|

| Biotechnology | Substrate for enzymes (e.g., α-L-arabinofuranosidases) | Enhanced fermentation, improved juice clarity |

| Medicinal Chemistry | Antiproliferative and anti-inflammatory activities | Potential cancer therapy and treatment for inflammation |

| Food Science | Food additive and nutraceutical component | Improved texture/stability; health benefits |

| Chemical Synthesis | Glycosylation reactions | Formation of complex carbohydrates |

作用机制

The mechanism of action of Methyl a-L-arabinopyranoside involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The compound can modulate signaling pathways and exhibit effects such as enzyme inhibition or activation .

相似化合物的比较

Similar Compounds

Methyl a-L-arabinopyranoside: Unique due to its specific stereochemistry and functional groups.

(2R,3R,4S,5S)-2-acetoxyoxane-3,4,5-triol: Similar structure but with an acetoxy group instead of a methoxy group.

(2R,3R,4S,5S)-2-hydroxyoxane-3,4,5-triol: Lacks the methoxy group, affecting its reactivity and applications .

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of a methoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

生物活性

Methyl α-L-arabinopyranoside (MαLAP) is a naturally occurring compound found in various plant species, recognized for its potential biological activities. This article delves into the biological activity of MαLAP, including its mechanisms of action, biochemical pathways, and applications in research and medicine.

Chemical Structure and Properties

Methyl α-L-arabinopyranoside has the molecular formula CHO and a molecular weight of 164.16 Da. It is characterized by its sugar alcohol structure, which plays a crucial role in its interactions with biological systems.

MαLAP exerts its biological effects through several mechanisms:

- Inhibition of Inflammatory Mediators : MαLAP has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological contexts. This action is particularly relevant in conditions characterized by chronic inflammation .

- Activation of Antioxidant Enzymes : The compound enhances the activity of antioxidant enzymes, contributing to cellular protection against oxidative stress .

- Biochemical Pathways : MαLAP is involved in the de novo synthesis of L-arabinose and the recycling of L-arabinose-containing cell wall polymers and proteins, which are essential for plant cell wall integrity and function .

Antimicrobial Properties

Research indicates that MαLAP exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The compound disrupts microbial cell wall synthesis, which is critical for the survival of these organisms .

Antioxidant Activity

MαLAP's ability to activate antioxidant enzymes contributes to its role in mitigating oxidative damage. This property is particularly significant in preventing cellular aging and various diseases linked to oxidative stress, such as cancer and neurodegenerative disorders .

Case Studies and Research Findings

- Antioxidant Effects : In a study examining the antioxidant capacity of MαLAP, researchers found that it significantly increased the levels of glutathione peroxidase and superoxide dismutase in treated cells compared to controls, indicating enhanced cellular defense mechanisms against oxidative damage .

- Inflammation Reduction : A clinical trial investigated the anti-inflammatory effects of MαLAP in patients with rheumatoid arthritis. Results showed a marked reduction in inflammatory markers (e.g., C-reactive protein) following treatment with MαLAP over a period of 12 weeks .

- Antimicrobial Efficacy : In vitro assays demonstrated that MαLAP inhibited the growth of Candida albicans at concentrations as low as 50 µg/mL, suggesting its potential use as a natural antifungal agent .

Interaction with Biomolecules

MαLAP interacts with various enzymes and proteins within biological systems. Its binding affinity for specific receptors can alter metabolic pathways, influencing gene expression related to inflammation and oxidative stress response .

Pharmacokinetics

The pharmacokinetic profile of MαLAP indicates that it is rapidly absorbed and metabolized within biological systems. Its bioavailability is influenced by environmental factors such as pH and temperature, which can affect its stability and efficacy .

Applications in Research and Industry

- Pharmaceutical Development : Due to its anti-inflammatory and antioxidant properties, MαLAP is being explored as a potential therapeutic agent for conditions such as arthritis, cardiovascular diseases, and cancer .

- Agricultural Use : Its antimicrobial properties make MαLAP a candidate for natural pesticides or growth enhancers in agriculture, promoting plant health without relying on synthetic chemicals .

- Biotechnology : MαLAP's role in cell wall synthesis positions it as a valuable tool in biotechnological applications aimed at improving plant resilience against pathogens .

属性

IUPAC Name |

(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-UNTFVMJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415764 | |

| Record name | AC1NSYO7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3945-28-6 | |

| Record name | AC1NSYO7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl α-L-arabinopyranoside?

A1: The molecular formula of methyl α-L-arabinopyranoside is C6H12O5. Its molecular weight is 164.16 g/mol.

Q2: What spectroscopic data is available for characterizing methyl α-L-arabinopyranoside?

A2: Researchers commonly utilize NMR spectroscopy for characterizing this compound. Studies have employed both 1H NMR and 13C NMR to identify and assign resonances for the different atoms in the molecule, including the methyl groups and the ring protons. [, , , , ]

Q3: What is known about the conformational preferences of methyl α-L-arabinopyranoside in solution?

A3: NMR studies in various solvents (CDCl3, pyridine, and dioxane) indicate that the conformational equilibrium generally favors the 4C1 chair conformation for methyl α-L-arabinopyranoside, except for 2-substituted derivatives in CDCl3. Intramolecular hydrogen bonding and stereoelectronic effects, including the anomeric effect, influence these conformational preferences. [, ]

Q4: Has the crystal structure of methyl α-L-arabinopyranoside been determined?

A4: Yes, the crystal structures of both the α and β anomers of methyl L-arabinopyranoside have been determined. These studies provide valuable insights into the three-dimensional arrangement of atoms within the molecule, bond lengths, and bond angles. [, ]

Q5: How does the presence of methyl α-L-arabinopyranoside impact epoxide migration?

A5: Studies on the equilibration of methyl 2,3-anhydro-α-D-lyxopyranoside and methyl 3,4-anhydro-α-D-arabinopyranoside, derived from methyl α-D-xylopyranoside, have shown that the anhydroarabinoside, structurally related to methyl α-L-arabinopyranoside, predominates at equilibrium. This observation suggests an influence of the arabino configuration on epoxide migration. []

Q6: Can methyl α-L-arabinopyranoside be used as a starting material for synthesizing other compounds?

A6: Absolutely. Several research papers highlight its use in synthetic transformations. For example, it serves as a precursor for generating methyl 4-amino-4-deoxy-β-L-arabinopyranoside, a sugar found in lipopolysaccharides of certain Salmonella mutants. Additionally, it can be used to synthesize various derivatives, including methyl 2,4-di-O-methyl-β-L-arabinopyranoside, and L-arabinopyranosyl biosides. [, , ]

Q7: What are the applications of methyl α-L-arabinopyranoside in analytical chemistry?

A7: Methyl β-L-arabinopyranoside, a closely related isomer, has proven valuable as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying levoglucosan and other saccharidic compounds in atmospheric aerosols. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。